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molecular formula C11H10N2O4S B8299738 Ethyl 5-nitro-1,2-benzisothiazole-3-acetate

Ethyl 5-nitro-1,2-benzisothiazole-3-acetate

Cat. No. B8299738
M. Wt: 266.28 g/mol
InChI Key: JZVIYQRIMMOOLL-UHFFFAOYSA-N
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Patent
US06706663B2

Procedure details

Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate (6.67 g, 0.0229 mol) is added to a solution of acetyl chloride (67.0 mL) in ethanol. The reaction mixture is refluxed overnight, cooled, and filtered to remove solids. The resultant filtrate is concentrated in vacuo to obtain a brown semi-solid. A mixture of the semi-solid in diethyl ether is stirred for two hours and filtered to obtain a solid. The solid is washed with diethyl ether and air-dried to give the title product as yellow crystals (1.04 g, mp 91-92° C.).
Name
Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:9]1[C:13]2[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:12]=2[S:11][N:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.C(Cl)(=O)C>C(O)C.C(OCC)C>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]2[S:11][N:10]=[C:9]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:13]=2[CH:14]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Ethyl α-cyano-5-nitro-1,2-benzisothiazole-3-acetate
Quantity
6.67 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)C1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown semi-solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid is washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)CC(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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